4-Pentyloxyphthalonitrile

Description

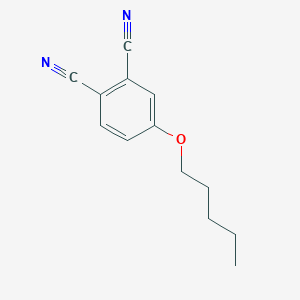

Structure

3D Structure

Properties

IUPAC Name |

4-pentoxybenzene-1,2-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c1-2-3-4-7-16-13-6-5-11(9-14)12(8-13)10-15/h5-6,8H,2-4,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEYRHJFOAFEIDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC(=C(C=C1)C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80336995 | |

| Record name | 4-Pentyloxyphthalonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80336995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106943-83-3 | |

| Record name | 4-Pentyloxyphthalonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80336995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Pentyloxyphthalonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 4-Pentyloxyphthalonitrile (CAS: 106943-83-3): Synthesis, Properties, and Application as a Phthalocyanine Precursor

This document provides an in-depth technical overview of 4-Pentyloxyphthalonitrile, a key organic intermediate. Designed for researchers, chemists, and material scientists, this guide consolidates essential data on its physicochemical properties, provides validated protocols for its synthesis, and explores its primary application as a precursor in the synthesis of functionalized phthalocyanines.

Introduction: A Key Building Block for Soluble Macrocycles

4-Pentyloxyphthalonitrile (also known as 1,2-Dicyano-4-pentyloxybenzene) is a substituted aromatic dinitrile that has garnered significant interest as a molecular building block.[1][2] Its principal value lies in its role as a precursor for the synthesis of tetra-substituted phthalocyanines.[3][4] The incorporation of the pentyloxy peripheral group is a strategic chemical modification designed to enhance the solubility of the resulting phthalocyanine macrocycles in common organic solvents.[5][6] This improved solubility is critical, as it facilitates easier purification, characterization, and processing for applications in fields such as materials science, thin-film electronics, and chemical sensing.[3][5] This guide offers a comprehensive examination of its properties, synthesis, and transformation into these valuable macrocyclic compounds.

Physicochemical Properties and Characterization

The identity and purity of 4-Pentyloxyphthalonitrile are established through a combination of physical and spectroscopic data. The compound typically appears as a white to off-white crystalline solid.[2]

Table 1: Physicochemical Properties of 4-Pentyloxyphthalonitrile

| Property | Value | Source(s) |

| CAS Number | 106943-83-3 | [1][7][8] |

| Molecular Formula | C₁₃H₁₄N₂O | [1][7] |

| Molecular Weight | 214.26 g/mol | [1][8][9] |

| Melting Point | 35-37 °C | [1][2][4] |

| Boiling Point | 387.9 ± 32.0 °C at 760 mmHg | [1][4][9] |

| Density | 1.1 ± 0.1 g/cm³ | [1][9] |

| Appearance | White to Almost white powder to crystal | [2] |

| Solubility | Soluble in Methanol | [2][4][10] |

| Storage Conditions | 2-8°C, protect from light, keep sealed in dry place | [1][4][8] |

Spectroscopic Characterization

Confirmation of the molecular structure is typically achieved using standard spectroscopic methods.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the phthalonitrile ring and the aliphatic protons of the pentyloxy chain, including the distinct triplet signals for the terminal methyl group and the methylene group attached to the oxygen atom.

-

FT-IR: The infrared spectrum provides definitive evidence of key functional groups. A sharp, strong absorption band around 2230 cm⁻¹ is indicative of the nitrile (-C≡N) stretching vibration. Additional bands will be present corresponding to C-H bonds of the alkyl chain and aromatic ring, as well as the C-O-C ether linkage.

-

Mass Spectrometry: The exact mass should correspond to the calculated value of 214.1106.[1]

Synthesis and Purification Protocol

The most common and efficient synthesis of 4-Pentyloxyphthalonitrile is achieved via a nucleophilic aromatic substitution (SₙAr) reaction. This process typically involves the displacement of a good leaving group, such as a nitro or halo group, from the 4-position of a phthalonitrile precursor by a pentoxide anion.

Causality in Experimental Design

The selection of 4-nitrophthalonitrile as the starting material is strategic; the nitro group is a strong electron-withdrawing group that activates the aromatic ring towards nucleophilic attack at the position of substitution. Anhydrous potassium carbonate is used as a base to deprotonate 1-pentanol in situ, forming the nucleophilic pentoxide. A polar aprotic solvent like DMF or DMSO is chosen to solvate the potassium cation, thereby increasing the nucleophilicity of the alkoxide and facilitating the reaction at a moderate temperature.

Sources

- 1. 4-(Pentyloxy)phthalonitrile | CAS#:106943-83-3 | Chemsrc [chemsrc.com]

- 2. 4-Pentyloxyphthalonitrile | 106943-83-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. Molecular Structure, Vibrational Spectrum and Conformational Properties of 4-(4-Tritylphenoxy)phthalonitrile-Precursor for Synthesis of Phthalocyanines with Bulky Substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-N-PENTYLOXYPHTHALONITRILE CAS#: 106943-83-3 [amp.chemicalbook.com]

- 5. Synthesis and Characterization of New-Type Soluble β-Substituted Zinc Phthalocyanine Derivative of Clofoctol | MDPI [mdpi.com]

- 6. Phthalocyanines prepared from 4,5-dihexylthiophthalonitrile, a popular building block - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-(Pentyloxy)phthalonitrile 95% | CAS: 106943-83-3 | AChemBlock [achemblock.com]

- 8. 106943-83-3|4-(Pentyloxy)phthalonitrile|BLD Pharm [bldpharm.com]

- 9. CAS:106943-83-3 FT-0760305 4-pentoxybenzene-1,2-dicarbonitrile Product Detail Information [finetechchem.com]

- 10. labsolu.ca [labsolu.ca]

physicochemical properties of 4-Pentyloxyphthalonitrile

An In-depth Technical Guide to the Physicochemical Properties of 4-Pentyloxyphthalonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Pentyloxyphthalonitrile stands as a significant precursor molecule in the synthesis of advanced materials, particularly as a building block for asymmetrically substituted phthalocyanines.[1][2] These resulting macrocyclic compounds are of profound interest in materials science and medicinal chemistry, with applications ranging from high-performance pigments and thermally stable polymers to photosensitizers in photodynamic therapy and catalysts.[1] The solubility and processing characteristics of the final phthalocyanine product are critically influenced by the peripheral substituents on the initial phthalonitrile units. The inclusion of a pentyloxy group imparts increased solubility in organic solvents, a crucial attribute for both synthesis and application.

This guide provides a comprehensive technical overview of the core . We will delve into its molecular structure, a validated synthetic protocol, detailed spectroscopic characterization, and its fundamental physical and thermal properties. This document is designed to equip researchers and professionals in drug development and materials science with the foundational knowledge required to effectively utilize this compound in their research endeavors.

Molecular Structure and Chemical Identity

4-Pentyloxyphthalonitrile is an aromatic compound characterized by a benzene ring substituted with two adjacent cyano (nitrile) groups and a pentyloxy (amyloxy) ether group at the 4-position.

dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontname="sans-serif", fontsize=12]; edge [fontname="sans-serif", fontsize=12];

} enddot Caption: Molecular structure of 4-Pentyloxyphthalonitrile.

Table 1: Chemical Identifiers

| Identifier | Value | Source(s) |

|---|---|---|

| IUPAC Name | 4-(pentyloxy)phthalonitrile | [3] |

| CAS Number | 106943-83-3 | [3][4] |

| Molecular Formula | C₁₃H₁₄N₂O | [3][4] |

| Molecular Weight | 214.27 g/mol | [3] |

| Exact Mass | 214.110611 u | [4] |

| Synonyms | 4-Amyloxyphthalonitrile, 1,2-Dicyano-4-pentyloxybenzene |[4] |

Synthesis Protocol: Nucleophilic Aromatic Substitution

The synthesis of 4-Pentyloxyphthalonitrile is efficiently achieved via a nucleophilic aromatic substitution (SNAr) reaction. This pathway is preferred due to the high reactivity of 4-nitrophthalonitrile towards nucleophiles, a consequence of the strong electron-withdrawing nature of the two cyano groups and the nitro group, which activate the aromatic ring.

Step-by-Step Methodology

This protocol is based on established methods for similar ether syntheses from activated nitroaromatics.[5]

-

Reagent Preparation: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, combine 4-nitrophthalonitrile (1 eq.), anhydrous potassium carbonate (K₂CO₃, 1.5 eq.), and dry dimethylformamide (DMF).

-

Rationale: DMF is an excellent polar aprotic solvent for SNAr reactions, solubilizing the reactants and facilitating the reaction. K₂CO₃ acts as a base to deprotonate 1-pentanol, forming the more nucleophilic pentoxide anion in situ. Anhydrous conditions are crucial to prevent side reactions.

-

-

Nucleophile Addition: Add 1-pentanol (1.2 eq.) to the stirred suspension.

-

Reaction: Heat the reaction mixture to 80-90 °C under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 4-nitrophthalonitrile spot is consumed.

-

Rationale: Heating provides the necessary activation energy for the reaction. A nitrogen atmosphere prevents oxidation of the reactants at elevated temperatures.

-

-

Work-up: After completion, cool the mixture to room temperature and pour it into a beaker of ice-water with stirring. A precipitate will form.

-

Rationale: The product is insoluble in water, while the DMF solvent and inorganic salts (like KNO₃ and excess K₂CO₃) are soluble. This step effectively quenches the reaction and precipitates the crude product.

-

-

Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash it thoroughly with deionized water to remove residual DMF and salts. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or methanol to yield a white to off-white crystalline solid.

Physicochemical Properties

The physical state and solubility of 4-Pentyloxyphthalonitrile are critical for its handling, storage, and application in subsequent synthetic steps.

Table 2: Physical and Thermal Properties

| Property | Value | Unit | Source(s) |

|---|---|---|---|

| Appearance | White to almost white powder/crystal | - | |

| Melting Point | 35 - 37 | °C | [4] |

| Boiling Point | 387.9 ± 32.0 (at 760 mmHg) | °C | [4] |

| Density | 1.1 ± 0.1 | g/cm³ | [4] |

| Flash Point | 157.9 ± 18.0 | °C | [4] |

| Solubility | Soluble in Methanol | - | |

| Storage Temperature | 0 - 10 (Refrigerated) | °C | [3][4] |

| LogP | 3.29 | - |[4] |

The relatively low melting point indicates that the compound is a solid at standard ambient temperature but can be easily melted for certain processing applications.[4] Its solubility in alcohols like methanol is advantageous for purification by recrystallization and for use as a reactant in solution-phase synthesis. The LogP value of 3.29 suggests a lipophilic character, consistent with the presence of the five-carbon alkyl chain.[4]

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the chemical structure and purity of the synthesized 4-Pentyloxyphthalonitrile. The workflow involves preparing a sample in a suitable solvent (for NMR and MS) or as a neat solid/film (for IR) and analyzing it with the respective spectrometer.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.[6][7] The spectrum of 4-Pentyloxyphthalonitrile is expected to show characteristic absorption bands corresponding to its nitrile, ether, aromatic, and aliphatic components.

Table 3: Predicted FT-IR Characteristic Absorptions

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Source(s) |

|---|---|---|---|

| Nitrile (C≡N) | Stretch | 2220 - 2260 | [8] |

| Aromatic (C=C) | Stretch | 1500 - 1700 | [8] |

| Ether (Ar-O-C) | Asymmetric Stretch | 1200 - 1275 | [8] |

| Alkyl (C-H) | Stretch | 2850 - 2950 | [8] |

| Aromatic (C-H) | Stretch | ~3030 |[8] |

The presence of a sharp, strong peak around 2230 cm⁻¹ is a definitive indicator of the nitrile functional groups.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.[9] Spectra are typically recorded in deuterated chloroform (CDCl₃).

-

¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons and the aliphatic protons of the pentyloxy chain.

-

Aromatic Region (δ 7.0-7.8 ppm): Three signals corresponding to the three protons on the phthalonitrile ring. Their specific shifts and coupling patterns will confirm the 1,2,4-substitution pattern.

-

Aliphatic Region (δ 0.9-4.1 ppm):

-

A triplet at ~4.1 ppm (2H), corresponding to the -O-CH₂ - group.

-

A multiplet at ~1.8 ppm (2H), for the -O-CH₂-CH₂ - group.

-

A multiplet at ~1.4 ppm (4H), for the two central -CH₂ - groups.

-

A triplet at ~0.9 ppm (3H), corresponding to the terminal -CH₃ group.

-

-

-

¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule.

-

Aromatic & Nitrile Carbons (δ 110-165 ppm): Signals for the six aromatic carbons and the two nitrile carbons (C≡N).

-

Aliphatic Carbons (δ 14-70 ppm): Five distinct signals corresponding to the five carbons of the pentyloxy chain. The carbon attached to the oxygen (-O-CH₂-) will be the most downfield shifted in this region (~69 ppm).

-

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and elemental composition of the compound.[10][11] Using a high-resolution technique like Electrospray Ionization (ESI), the molecular ion peak [M+H]⁺ or [M+Na]⁺ would be observed.

-

Expected Exact Mass: 214.110611 (for the neutral molecule C₁₃H₁₄N₂O).[4]

-

Expected Observation: An m/z value corresponding to this mass (e.g., 215.1184 for [M+H]⁺) confirms the molecular formula.

Crystallographic Properties

Applications in Research and Development

The primary application of 4-pentyloxyphthalonitrile is as a precursor for synthesizing phthalocyanines (Pcs). The two nitrile groups are reactive sites for cyclotetramerization in the presence of a metal salt to form the metallophthalocyanine macrocycle.

The pentyloxy substituent offers a key advantage: improved solubility . Unsubstituted phthalocyanines are notoriously insoluble, which severely limits their processing and application. The long alkyl chain of the pentyloxy group disrupts intermolecular π-π stacking, enhancing solubility in common organic solvents. This is critical for:

-

Homogeneous reaction conditions during further functionalization.

-

Characterization by techniques like NMR.

-

Formulation development for applications in drug delivery, where solubility is paramount for bioavailability.[14]

-

Processing for use in thin films, sensors, or as components in composite materials.[12]

Safety and Handling

As a nitrile-containing organic compound, 4-Pentyloxyphthalonitrile must be handled with appropriate care.

-

Hazards: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled.

-

Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear protective gloves (nitrile or neoprene), a lab coat, and safety glasses with side shields.[15][16]

-

Handling: Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory area.[17]

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place. Recommended storage is under refrigeration (0-10 °C).[3][4]

-

Disposal: Dispose of waste material in accordance with local, regional, and national regulations for chemical waste.

References

-

Chemsrc. 4-(Pentyloxy)phthalonitrile | CAS#:106943-83-3. Available from: [Link]

-

ResearchGate. Observed and calculated FT-IR spectra of 4-(phenylthio)phthalonitrile. Available from: [Link]

-

Lin, H. L., Kent, U. M., & Hollenberg, P. F. (2005). Fluorescent photoaffinity labeling of cytochrome P450 3A4 by lapachenole: identification of modification sites by mass spectrometry. Biochemistry, 44(4), 1319–1327. Available from: [Link]

-

Costa, D. F., et al. (2023). Exploiting Pharma 4.0 Technologies in the Non-Biological Complex Drugs Manufacturing: Innovations and Implications. Pharmaceutics, 15(10), 2410. Available from: [Link]

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available from: [Link]

-

University of Colorado Boulder, Department of Chemistry. IR Absorption Table. Available from: [Link]

- Google Patents. CN102557988B - Preparation method of 4-nitro phthalonitrile.

-

ResearchGate. On-Line PAT Applications of Spectroscopy in the Pharmaceutical Industry. Available from: [Link]

-

De Malsche, W., et al. (2017). A pre-column derivatization method allowing quantitative metabolite profiling of carboxyl and phenolic hydroxyl group containing pharmaceuticals in human plasma via liquid chromatography-inductively coupled plasma-tandem mass spectrometry (LC-ICP-MS/MS). Analytical Methods, 9(4), 643-651. Available from: [Link]

-

ResearchGate. 1H-NMR spectrum of 4-(4-hydroxyphenoxy)-3-pentadecylphenol in CDCl3. Available from: [Link]

-

pyBinder: Label-free Quantitation to Advance Affinity Selection-Mass Spectrometry. (2024). Journal of the American Society for Mass Spectrometry. Available from: [Link]

-

Process analytical technology (PAT): applications to flow processes for active pharmaceutical ingredient (API) development. (2017). Reaction Chemistry & Engineering. Available from: [Link]

-

MDPI. Crystal Structure of 5-Nitro-4-(4-methoxyphenoxy)phthalonitrile. (2025). Available from: [Link]

-

Brown, M. B., et al. (2020). Polyaphron Dispersion Technology, A Novel Topical Formulation and Delivery System Combining Drug Penetration, Local Tolerability and Convenience of Application. Pharmaceutics, 12(1), 68. Available from: [Link]

-

ResearchGate. A mass spectrometry-based proteomics strategy to detect long-chain S-acylated peptides. Available from: [Link]

-

Botnar, E. V., et al. (2023). Crystal structures of 4-(2/3-methoxyphenoxy)phthalonitrile. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 3), 263–268. Available from: [Link]

-

SpectraBase. Phthalic acid, butyl 4-methoxyphenyl ester - Optional[13C NMR] - Chemical Shifts. Available from: [Link]

-

Elmhurst College. Table of Characteristic IR Absorptions. Available from: [Link]

-

Honeywell. SAFETY DATA SHEET Acetonitrile. Available from: [Link]

-

Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016). Available from: [Link]

-

Cheméo. Chemical Properties of 4-Pentyloxybenzoic acid (CAS 15872-41-0). Available from: [Link]

-

SpringerLink. High Resolution Mass Spectrometry of Polyfluorinated Polyether-Based Formulation. (2015). Available from: [Link]

-

ResearchGate. Advances in Drug Formulation Technology: Enhancing Bioavailability and Patient Compliance. (2023). Available from: [Link]

-

University of Puget Sound. INFRARED SPECTROSCOPY (IR). Available from: [Link]

- Google Patents. CN108047089B - Preparation method of 4-tert-butyl phthalonitrile.

-

ResearchGate. (PDF) Crystal structures of 4-(2/3-methoxyphenoxy)phthalonitrile. Available from: [Link]

- Google Patents. CN101580460A - Synthesis method of 3, 4-dihydroxy phenylethanol.

Sources

- 1. Crystal structures of 4-(2/3-methoxyphenoxy)phthalonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN108047089B - Preparation method of 4-tert-butyl phthalonitrile - Google Patents [patents.google.com]

- 3. 4-(Pentyloxy)phthalonitrile 95% | CAS: 106943-83-3 | AChemBlock [achemblock.com]

- 4. 4-(Pentyloxy)phthalonitrile | CAS#:106943-83-3 | Chemsrc [chemsrc.com]

- 5. researchgate.net [researchgate.net]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. IR Absorption Table [webspectra.chem.ucla.edu]

- 9. epfl.ch [epfl.ch]

- 10. Fluorescent photoaffinity labeling of cytochrome P450 3A4 by lapachenole: identification of modification sites by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A pre-column derivatization method allowing quantitative metabolite profiling of carboxyl and phenolic hydroxyl group containing pharmaceuticals in human plasma via liquid chromatography-inductively coupled plasma-tandem mass spectrometry (LC-ICP-MS/MS) - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.com [fishersci.com]

- 17. spectrumchemical.com [spectrumchemical.com]

4-Pentyloxyphthalonitrile molecular structure and formula

An In-Depth Technical Guide to 4-Pentyloxyphthalonitrile: Molecular Structure, Synthesis, and Characterization

Abstract

This technical guide provides a comprehensive overview of 4-Pentyloxyphthalonitrile, a key intermediate in the synthesis of advanced materials such as phthalocyanines and high-performance thermosetting resins. The document details its molecular structure, physicochemical properties, a robust synthesis protocol, and modern analytical techniques for its structural elucidation. Designed for researchers, chemists, and material scientists, this guide integrates theoretical principles with practical, field-proven methodologies to ensure a thorough understanding of this versatile compound.

Molecular Identity and Physicochemical Properties

4-Pentyloxyphthalonitrile, also known by synonyms such as 4-Amyloxyphthalonitrile and 1,2-Dicyano-4-pentyloxybenzene, is an organic compound that serves as a critical building block in materials science. Its structure features a benzene ring substituted with two adjacent nitrile (-C≡N) groups and a pentyloxy (-O-(CH₂)₄CH₃) group. This combination of functional groups imparts specific solubility, reactivity, and thermal characteristics to the molecule.

The presence of the flexible pentyloxy chain enhances solubility in common organic solvents compared to the unsubstituted phthalonitrile parent molecule, while the nitrile groups are key to its utility as a precursor for polymerization and macrocycle formation.[1][2]

Table 1: Physicochemical Properties of 4-Pentyloxyphthalonitrile

| Property | Value | Source(s) |

| CAS Number | 106943-83-3 | [3][4] |

| Molecular Formula | C₁₃H₁₄N₂O | [3][4][5] |

| Molecular Weight | 214.27 g/mol | [3][4] |

| IUPAC Name | 4-(pentyloxy)phthalonitrile | [3] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 35-37 °C | [4] |

| Boiling Point | 387.9 ± 32.0 °C at 760 mmHg | [4] |

| Density | 1.1 ± 0.1 g/cm³ | [4] |

| Solubility | Soluble in methanol and other common organic solvents | |

| Storage | Refrigerate at 2-8 °C, keep sealed in a dry, dark place | [4][5] |

Molecular Structure Analysis

The molecular structure of 4-Pentyloxyphthalonitrile consists of a planar benzene ring core. The two nitrile groups are positioned ortho to each other at the 1 and 2 positions, and the pentyloxy group is attached at the 4 position. The ether linkage provides a degree of rotational freedom, while the five-carbon alkyl chain is flexible.

Caption: Molecular structure of 4-Pentyloxyphthalonitrile.

Synthesis Protocol: Nucleophilic Aromatic Substitution

The most common and efficient synthesis of 4-Pentyloxyphthalonitrile is achieved via a nucleophilic aromatic substitution (SₙAr) reaction. This method involves the reaction of 4-nitrophthalonitrile with 1-pentanol. The nitro group (-NO₂) is a strong electron-withdrawing group, which activates the aromatic ring towards nucleophilic attack, making it an excellent leaving group.

Reaction Scheme:

4-Nitrophthalonitrile + 1-Pentanol --(Base)--> 4-Pentyloxyphthalonitrile + Nitrite Salt

Causality of Experimental Choices

-

Reactants : 4-Nitrophthalonitrile is the electrophile, activated by the nitro and nitrile groups. 1-Pentanol is the precursor to the nucleophile (pentoxide).

-

Solvent : Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are ideal solvents. Their polar aprotic nature effectively solvates the cation of the base, enhancing the reactivity of the alkoxide nucleophile.

-

Base : A moderately strong, non-nucleophilic base like potassium carbonate (K₂CO₃) is used. Its function is to deprotonate the 1-pentanol, generating the pentoxide anion in situ. This is a crucial self-validating step; the reaction will not proceed efficiently without the formation of the more potent pentoxide nucleophile.

-

Temperature : The reaction is typically heated (e.g., 50-80 °C) to overcome the activation energy of the Meisenheimer complex formation, a key intermediate in the SₙAr mechanism.[6] Monitoring the temperature is critical to prevent side reactions or decomposition.

Step-by-Step Experimental Workflow

-

Preparation : To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add anhydrous potassium carbonate (1.5 equivalents).

-

Solvent Addition : Add anhydrous DMF or DMSO to the flask under a nitrogen atmosphere.

-

Nucleophile Formation : Add 1-pentanol (1.2 equivalents) to the suspension and stir the mixture.

-

Electrophile Addition : Slowly add 4-nitrophthalonitrile (1.0 equivalent) to the reaction mixture. The order of addition is important to ensure the nucleophile is present to react as the electrophile is introduced.

-

Reaction : Heat the mixture to 50-80 °C and monitor the reaction progress using Thin-Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Work-up : After cooling to room temperature, the reaction mixture is poured into a large volume of cold water or a dilute NaCl solution. This step precipitates the organic product while dissolving the inorganic salts.

-

Extraction : The crude product is filtered or extracted with an organic solvent like ethyl acetate. The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.

-

Purification : The solvent is removed under reduced pressure. The resulting crude solid is purified by recrystallization (e.g., from an ethanol/water mixture) or column chromatography on silica gel to yield the pure 4-Pentyloxyphthalonitrile.

Caption: Experimental workflow for the synthesis of 4-Pentyloxyphthalonitrile.

Structural Elucidation and Spectroscopic Characterization

To confirm the identity and purity of the synthesized product, a combination of spectroscopic techniques is employed. Each technique provides a unique piece of the structural puzzle, creating a self-validating system of characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of the molecule.[7]

-

¹H NMR : The proton NMR spectrum will show characteristic signals for both the aromatic and the aliphatic pentyloxy chain protons.

-

Aromatic Region (δ 7.0-8.0 ppm) : Three distinct signals corresponding to the three protons on the benzene ring are expected. Their splitting patterns (doublets and doublet of doublets) and coupling constants will confirm the 1,2,4-substitution pattern.

-

Pentyloxy Chain (δ 0.9-4.2 ppm) :

-

A triplet around δ 4.1-4.2 ppm for the two protons of the -O-CH₂- group, deshielded by the adjacent oxygen atom.

-

A multiplet around δ 1.8-1.9 ppm for the next CH₂ group.

-

Multiplets in the range of δ 1.3-1.5 ppm for the subsequent two CH₂ groups.

-

A triplet around δ 0.9 ppm for the terminal methyl (-CH₃) group.

-

-

-

¹³C NMR : The carbon NMR spectrum will confirm the presence of 13 unique carbon atoms.

-

Nitrile Carbons (δ 115-120 ppm) : Two signals for the two C≡N carbons.

-

Aromatic Carbons (δ 105-165 ppm) : Six distinct signals for the aromatic carbons, with the carbon attached to the oxygen appearing most downfield.

-

Aliphatic Carbons (δ 14-70 ppm) : Five signals corresponding to the carbons of the pentyloxy chain.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.[8][9] The spectrum is a molecular fingerprint.

-

C≡N Stretch (Nitrile) : A sharp, strong absorption peak in the range of 2220-2260 cm⁻¹.[10] This is a highly diagnostic peak for the nitrile groups.

-

C-H Stretch (Aliphatic) : Strong absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) corresponding to the C-H bonds of the pentyloxy chain.

-

C-H Stretch (Aromatic) : Weaker absorptions just above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹) for the aromatic C-H bonds.

-

C=C Stretch (Aromatic) : Medium intensity peaks in the 1500-1600 cm⁻¹ region.

-

C-O Stretch (Ether) : A strong, characteristic absorption in the 1200-1250 cm⁻¹ region for the aryl-alkyl ether linkage.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.[11]

-

Molecular Ion Peak (M⁺) : In an electron ionization (EI) mass spectrum, a prominent peak will be observed at m/z = 214, corresponding to the molecular weight of the compound (C₁₃H₁₄N₂O).[4]

-

Isotopic Peaks : The M+1 peak will also be present due to the natural abundance of ¹³C.

-

Key Fragmentation Patterns : Common fragmentation would involve the loss of the pentyloxy chain. A significant fragment would be observed at m/z = 143, corresponding to the loss of the pentyl group (•C₅H₁₁). Further fragmentation of the aromatic core would also be visible.

Applications and Future Outlook

4-Pentyloxyphthalonitrile is primarily a monomer used in the synthesis of more complex macromolecules and materials.

-

Phthalocyanine Synthesis : It is a precursor for the synthesis of tetra-substituted phthalocyanines.[2][12] The pentyloxy groups enhance the solubility of the resulting phthalocyanine macrocycle, which is crucial for applications in catalysis, sensing, and photodynamic therapy.

-

High-Performance Polymers : Phthalonitrile-based monomers can be thermally cured to form highly cross-linked, thermosetting polymers.[13][14] These polymers are known for their exceptional thermal and oxidative stability (withstanding temperatures >300 °C), low water absorption, and excellent fire resistance, making them suitable for aerospace and defense applications.[14]

The ongoing development in materials science continues to find new uses for functionalized phthalonitriles. The ability to tailor the side-chains, such as the pentyloxy group, allows for fine-tuning of material properties like processability, solubility, and final polymer characteristics.

References

-

MDPI. Synthesis and Investigation of the Properties of a Branched Phthalonitrile Containing Cyclotriphosphazene. Available at: [Link]

-

Chemsrc. 4-(Pentyloxy)phthalonitrile. Available at: [Link]

-

RSC Publishing. Design and synthesis of novel phthalocyanines as potential antioxidant and antitumor agents starting with new synthesized phthalonitrile derivatives. Available at: [Link]

-

EPFL. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents. Available at: [Link]

-

PubMed. Fluorescent photoaffinity labeling of cytochrome P450 3A4 by lapachenole: identification of modification sites by mass spectrometry. Available at: [Link]

-

ResearchGate. Observed and calculated FT-IR spectra of 4-(phenylthio)phthalonitrile. Available at: [Link]

-

ResearchGate. The synthesis of phthalonitrile derivatives (1 and 2) and their zinc... Available at: [Link]

-

RSC Publishing. A pre-column derivatization method allowing quantitative metabolite profiling of carboxyl and phenolic hydroxyl group containing pharmaceuticals in human plasma via liquid chromatography-inductively coupled plasma-tandem mass spectrometry (LC-ICP-MS/MS). Available at: [Link]

-

WebSpectra. IR Absorption Table. Available at: [Link]

-

pyBinder. Label-free Quantitation to Advance Affinity Selection-Mass Spectrometry. Available at: [Link]

-

ResearchGate. 1H-NMR spectrum of 4-(4-hydroxyphenoxy)-3-pentadecylphenol in CDCl3. Available at: [Link]

-

Wikipedia. Phthalonitrile. Available at: [Link]

-

NIH. Design and synthesis of novel phthalocyanines as potential antioxidant and antitumor agents starting with new synthesized phthalonitrile derivatives. Available at: [Link]

-

SpectraBase. Phthalic acid, butyl 4-methoxyphenyl ester - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

-

ResearchGate. A mass spectrometry-based proteomics strategy to detect long-chain S-acylated peptides. Available at: [Link]

-

Palacký University Olomouc. Table of Characteristic IR Absorptions. Available at: [Link]

-

Specific Polymers. Phthalonitrile Resins for High-Temperature polymer matrix Composites (HTCs). Available at: [Link]

-

NIH. High Resolution Mass Spectrometry of Polyfluorinated Polyether-Based Formulation. Available at: [Link]

-

NIH. Gold-Catalyzed “Back-to-Front” Synthesis of 4-Silyloxyindoles. Available at: [Link]

-

Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available at: [Link]

-

YouTube. How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. Available at: [Link]

-

NIST WebBook. 4-Pentyloxybenzoic acid. Available at: [Link]

-

NIH. Crystal structures of 4-(2/3-methoxyphenoxy)phthalonitrile. Available at: [Link]

Sources

- 1. Phthalonitrile - Wikipedia [en.wikipedia.org]

- 2. Design and synthesis of novel phthalocyanines as potential antioxidant and antitumor agents starting with new synthesized phthalonitrile derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-(Pentyloxy)phthalonitrile 95% | CAS: 106943-83-3 | AChemBlock [achemblock.com]

- 4. 4-(Pentyloxy)phthalonitrile | CAS#:106943-83-3 | Chemsrc [chemsrc.com]

- 5. 106943-83-3|4-(Pentyloxy)phthalonitrile|BLD Pharm [bldpharm.com]

- 6. researchgate.net [researchgate.net]

- 7. epfl.ch [epfl.ch]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. IR Absorption Table [webspectra.chem.ucla.edu]

- 11. Fluorescent photoaffinity labeling of cytochrome P450 3A4 by lapachenole: identification of modification sites by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design and synthesis of novel phthalocyanines as potential antioxidant and antitumor agents starting with new synthesized phthalonitrile derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. mdpi.com [mdpi.com]

- 14. specificpolymers.com [specificpolymers.com]

A Comprehensive Technical Guide to the Synthesis of 4-Pentyloxyphthalonitrile

An In-Depth Analysis of the Nucleophilic Aromatic Substitution Pathway from 4-Nitrophthalonitrile for Advanced Material Precursors

This guide offers a detailed exploration of the synthesis of 4-pentyloxyphthalonitrile, a key intermediate in the development of functionalized phthalocyanines and other advanced materials. By leveraging a classic nucleophilic aromatic substitution (SNAr) reaction, 4-nitrophthalonitrile is efficiently converted to the desired alkoxy-substituted product. This document provides an expert-level examination of the underlying chemical principles, a detailed experimental protocol, and critical insights into process optimization and characterization for researchers in chemistry and materials science.

The Strategic Importance of Alkoxy-Substituted Phthalonitriles

Phthalonitriles are foundational precursors for the synthesis of phthalocyanines (Pcs), a class of macrocyclic compounds with extensive applications in catalysis, chemical sensing, photodynamic therapy, and materials science. The introduction of peripheral substituents, such as alkoxy groups, onto the phthalocyanine ring is a critical strategy for tuning the molecule's electronic properties, solubility, and self-assembly behavior. The pentyloxy group, in particular, imparts increased solubility in organic solvents, facilitating processing and characterization of the final phthalocyanine product.

The synthesis of 4-pentyloxyphthalonitrile from 4-nitrophthalonitrile is a preferred route due to the high reactivity of the starting material and the selectivity of the substitution reaction.[1][2]

Reaction Mechanism: The Causality of the SNAr Pathway

The core of this transformation is the nucleophilic aromatic substitution (SNAr) mechanism. Unlike nucleophilic substitution on aliphatic systems, SNAr on an aromatic ring requires specific electronic features to proceed.

Pillar of the Reaction: Electronic Activation

The viability of this synthesis hinges on the powerful electron-withdrawing nature of the nitro group (–NO₂). This group, positioned para to the substitution site, strongly activates the aromatic ring towards nucleophilic attack by stabilizing the negatively charged intermediate, known as the Meisenheimer complex. The two cyano groups (–CN) further enhance this activation through their inductive and resonance effects.

The Nucleophile's Role

1-Pentanol is the source of the pentyloxy nucleophile. However, as an alcohol, it is only a weak nucleophile. The reaction is therefore conducted in the presence of a mild base, typically anhydrous potassium carbonate (K₂CO₃). The base deprotonates the 1-pentanol to form the much more potent pentoxide anion (CH₃(CH₂)₄O⁻), which readily attacks the electron-deficient carbon atom bonded to the nitro group.

The general mechanism can be visualized as follows:

Caption: SNAr mechanism for the synthesis of 4-pentyloxyphthalonitrile.

Detailed Experimental Protocol

This protocol is a self-validating system, incorporating in-process checks and a robust purification strategy to ensure high purity of the final product.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Role |

| 4-Nitrophthalonitrile | C₈H₃N₃O₂ | 173.13 | 5.00 g | 28.88 | Starting Material |

| 1-Pentanol | C₅H₁₂O | 88.15 | 15.0 mL | ~137 | Nucleophile/Solvent |

| Anhydrous K₂CO₃ | K₂CO₃ | 138.21 | 8.00 g | 57.88 | Base |

| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 75 mL | - | Solvent |

| Deionized Water | H₂O | 18.02 | ~500 mL | - | Precipitation |

| Ethanol | C₂H₅OH | 46.07 | As needed | - | Recrystallization |

Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

Step-by-Step Methodology

-

Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-nitrophthalonitrile (5.00 g, 28.88 mmol), anhydrous potassium carbonate (8.00 g, 57.88 mmol), and dimethylformamide (DMF, 75 mL).

-

Nucleophile Addition: Add 1-pentanol (15.0 mL) to the stirring suspension.

-

Reaction Conditions: Heat the reaction mixture to 80-90 °C under a nitrogen atmosphere. The solution will typically change color, often to a deep red or brown, indicating the formation of the Meisenheimer complex.

-

Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate). The disappearance of the 4-nitrophthalonitrile spot indicates the completion of the reaction, typically within 4-6 hours.

-

Work-up and Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the dark solution slowly into a beaker containing 500 mL of vigorously stirring ice-cold deionized water. A precipitate will form.

-

Purification: Collect the crude product by vacuum filtration, washing thoroughly with cold water to remove DMF and inorganic salts. The crude solid can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water to yield a crystalline solid.

-

Drying: Dry the purified product in a vacuum oven at 40-50 °C to a constant weight. The expected yield is typically in the range of 85-95%.

Product Characterization: A Self-Validating System

To confirm the identity and purity of the synthesized 4-pentyloxyphthalonitrile, a suite of analytical techniques is essential.

-

Melting Point (M.pt.): A sharp melting point range is indicative of high purity.

-

Infrared (IR) Spectroscopy: Key vibrational frequencies confirm the presence of essential functional groups.

-

~2230 cm⁻¹: A strong, sharp peak characteristic of the C≡N (nitrile) stretch.

-

~1250 cm⁻¹ (asymmetric) and ~1040 cm⁻¹ (symmetric): Strong peaks corresponding to the Ar-O-C (aryl ether) stretching.

-

Absence of ~1530 cm⁻¹ and ~1350 cm⁻¹ peaks: Disappearance of the characteristic NO₂ stretches from the starting material.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show characteristic peaks for the aromatic protons (typically 3H) and the aliphatic protons of the pentyloxy chain (11H), with distinct chemical shifts and coupling patterns.

-

¹³C NMR: Will confirm the number of unique carbon environments in the molecule.

-

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the successful substitution. The molecular ion peak (M⁺) for C₁₃H₁₄N₂O should be observed.

Safety and Handling

-

4-Nitrophthalonitrile: This compound is toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

-

Dimethylformamide (DMF): DMF is a skin and respiratory irritant. Avoid inhalation and skin contact.

-

1-Pentanol: Flammable liquid and vapor. Keep away from heat and open flames.

-

Potassium Carbonate: Irritant. Avoid creating dust.

Conclusion

The synthesis of 4-pentyloxyphthalonitrile from 4-nitrophthalonitrile via nucleophilic aromatic substitution is a robust, high-yielding, and reliable method for producing a valuable precursor for advanced materials. The causality of the reaction is well-understood, relying on the electronic activation provided by the nitro and cyano groups. By following a carefully controlled and well-monitored experimental protocol, researchers can consistently obtain a high-purity product, as validated by a comprehensive suite of analytical characterization techniques. This guide provides the necessary framework for the successful implementation of this synthesis in a research and development setting.

References

-

Chin, Y. J., et al. (2014). 4-Nitrophthalonitrile. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 3), o323. Available at: [Link]

-

Lin, H., et al. (2021). Using Nucleophilic Aromatic Substitution as an Alternate Sustainable Pathway to 4,5-Dihalogenated Phthalonitriles. Industrial & Engineering Chemistry Research. Available at: [Link]

-

Ma, P., & Ma, C. (2016). Nucleophilic substitution in 4-bromo-5-nitrophthalonitrile: XIV. Synthesis and properties of 4,5-bis[4-(1-methyl-1-phenylethyl)phenoxy]phthalonitrile and phthalocyanines therefrom. Russian Journal of General Chemistry, 86(11), 1859–1865. Available at: [Link]

-

Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]

Sources

Spectroscopic Characterization of 4-Pentyloxyphthalonitrile: A Technical Guide

Introduction

4-Pentyloxyphthalonitrile stands as a significant precursor in the synthesis of advanced materials, particularly unsymmetrically substituted phthalocyanines. These macrocyclic compounds are the subject of intensive research due to their diverse applications in fields such as nonlinear optics, photodynamic therapy, and catalysis. The pentyloxy group imparts increased solubility in organic solvents, a crucial property for the synthesis and processing of phthalocyanine derivatives.[1]

This technical guide provides an in-depth analysis of the spectroscopic data of 4-Pentyloxyphthalonitrile, offering a foundational understanding for researchers and professionals engaged in its synthesis and application. The elucidation of its molecular structure through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) is paramount for verifying its identity, purity, and for predicting its reactivity and properties.

Molecular Structure and Spectroscopic Overview

The molecular structure of 4-Pentyloxyphthalonitrile, with the IUPAC name 4-(pentyloxy)phthalonitrile and CAS number 106943-83-3, is presented below.[2][3] The key functional groups that give rise to characteristic spectroscopic signals are the aromatic ring, the two nitrile groups (-C≡N), and the pentyloxy ether linkage (-O-C₅H₁₁).

Figure 1: Molecular Structure of 4-Pentyloxyphthalonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).[4]

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of 4-Pentyloxyphthalonitrile in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical to avoid interfering signals.[5]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of, for example, 400 MHz for ¹H and 100 MHz for ¹³C.[6]

-

¹H NMR Parameters: Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

¹³C NMR Parameters: Employ proton decoupling to simplify the spectrum. A 45° pulse width, a relaxation delay of 2-5 seconds, and a larger number of scans are typically required due to the low natural abundance of ¹³C.

¹H NMR Spectroscopy: Data and Interpretation

The ¹H NMR spectrum of 4-Pentyloxyphthalonitrile is expected to show distinct signals for the aromatic protons and the aliphatic protons of the pentyloxy group.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.7 - 7.9 | m | 3H | Aromatic protons |

| 4.10 | t, J = 6.5 Hz | 2H | -O-CH₂- |

| 1.85 | p, J = 6.7 Hz | 2H | -O-CH₂-CH₂- |

| 1.45 | m | 4H | -CH₂-CH₂-CH₃ |

| 0.95 | t, J = 7.2 Hz | 3H | -CH₃ |

Interpretation of ¹H NMR Spectrum:

-

Aromatic Region (7.7 - 7.9 ppm): The three protons on the benzene ring appear as a complex multiplet in the downfield region due to the deshielding effect of the aromatic ring currents and the electron-withdrawing nitrile groups.[7]

-

Methylene Protons Adjacent to Oxygen (4.10 ppm): The two protons of the -O-CH₂- group are deshielded by the adjacent electronegative oxygen atom, resulting in a downfield shift. The signal appears as a triplet due to coupling with the neighboring methylene protons.

-

Aliphatic Protons (0.95 - 1.85 ppm): The remaining protons of the pentyloxy chain appear in the upfield region, with chemical shifts and multiplicities consistent with a pentyl group. The terminal methyl group (-CH₃) at 0.95 ppm appears as a triplet.

¹³C NMR Spectroscopy: Data and Interpretation

The proton-decoupled ¹³C NMR spectrum provides information on the number of chemically non-equivalent carbon atoms.

| Chemical Shift (δ, ppm) | Assignment |

| 162.5 | C-O (aromatic) |

| 134.0 | C-CN |

| 133.5 | C-CN |

| 120.1 | Aromatic CH |

| 118.8 | Aromatic CH |

| 117.5 | Aromatic CH |

| 115.4 | C≡N |

| 115.2 | C≡N |

| 108.9 | C (aromatic, adjacent to C-O) |

| 69.0 | -O-CH₂- |

| 28.8 | -O-CH₂-CH₂- |

| 28.1 | -CH₂-CH₂-CH₃ |

| 22.4 | -CH₂-CH₃ |

| 14.0 | -CH₃ |

Interpretation of ¹³C NMR Spectrum:

-

Aromatic and Nitrile Carbons (108.9 - 162.5 ppm): The carbon attached to the oxygen atom (C-O) is significantly deshielded and appears at the lowest field in the aromatic region. The carbons bearing the nitrile groups (C-CN) and the nitrile carbons themselves (C≡N) are also found in this region.[8]

-

Aliphatic Carbons (14.0 - 69.0 ppm): The carbons of the pentyloxy chain appear in the upfield region. The carbon directly attached to the oxygen (-O-CH₂-) is the most deshielded of the aliphatic carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.[9]

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: For a solid sample like 4-Pentyloxyphthalonitrile, the KBr pellet method is commonly used. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing the solvent to evaporate on a salt plate (e.g., NaCl or KBr).

-

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample holder (or pure KBr pellet) is first collected and then subtracted from the sample spectrum.

-

Spectral Range: The typical range for mid-IR spectroscopy is 4000-400 cm⁻¹.

IR Spectroscopy: Data and Interpretation

The IR spectrum of 4-Pentyloxyphthalonitrile is expected to show characteristic absorption bands for its key functional groups.

| Frequency (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3100-3000 | Medium | C-H stretch | Aromatic C-H |

| 2960-2850 | Strong | C-H stretch | Aliphatic C-H |

| 2230-2220 | Strong, sharp | C≡N stretch | Nitrile |

| 1600-1450 | Medium | C=C stretch | Aromatic ring |

| 1250-1200 | Strong | C-O-C stretch (asymmetric) | Aryl-alkyl ether |

| 1050-1000 | Medium | C-O-C stretch (symmetric) | Aryl-alkyl ether |

Interpretation of IR Spectrum:

-

Nitrile Stretch (2230-2220 cm⁻¹): A strong, sharp absorption band in this region is a definitive indicator of the nitrile functional group.[10]

-

C-H Stretches (3100-2850 cm⁻¹): The presence of both aromatic (above 3000 cm⁻¹) and aliphatic (below 3000 cm⁻¹) C-H stretching vibrations confirms the presence of both the benzene ring and the pentyloxy group.[11]

-

Ether Linkage (1250-1200 cm⁻¹ and 1050-1000 cm⁻¹): The strong asymmetric and medium symmetric C-O-C stretching bands are characteristic of an aryl-alkyl ether.

-

Aromatic C=C Stretches (1600-1450 cm⁻¹): Multiple medium intensity bands in this region are indicative of the carbon-carbon double bond vibrations within the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and deducing its structure.[12]

Experimental Protocol: Mass Spectrometry

-

Ionization Method: Electron Ionization (EI) is a common technique for relatively small, volatile organic molecules. The sample is vaporized and bombarded with a high-energy electron beam, leading to ionization and fragmentation.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is typically used to separate the resulting ions based on their mass-to-charge ratio (m/z).

-

Data Acquisition: The mass spectrum is recorded, plotting the relative abundance of ions versus their m/z values.

Mass Spectrometry: Data and Interpretation

The mass spectrum of 4-Pentyloxyphthalonitrile is expected to show a molecular ion peak and several characteristic fragment ions.

| m/z | Relative Abundance | Proposed Fragment |

| 214 | High | [M]⁺ (Molecular Ion) |

| 143 | Moderate | [M - C₅H₁₁]⁺ |

| 128 | Low | [C₈H₄N₂]⁺ |

| 71 | High | [C₅H₁₁]⁺ |

Interpretation of Mass Spectrum:

-

Molecular Ion Peak ([M]⁺, m/z 214): The peak at m/z 214 corresponds to the molecular weight of 4-Pentyloxyphthalonitrile (C₁₃H₁₄N₂O), confirming its elemental composition.[2][3]

-

Loss of the Pentyl Group (m/z 143): A common fragmentation pathway for ethers is the cleavage of the C-O bond, leading to the loss of the alkyl chain. The peak at m/z 143 represents the [M - C₅H₁₁]⁺ fragment.

-

Phthalonitrile Cation (m/z 128): Further fragmentation can lead to the formation of the stable phthalonitrile cation.[13]

-

Pentyl Cation (m/z 71): The peak at m/z 71 corresponds to the pentyl cation, [C₅H₁₁]⁺.

Figure 2: Proposed Mass Spectrometry Fragmentation of 4-Pentyloxyphthalonitrile

Conclusion

The collective analysis of ¹H NMR, ¹³C NMR, IR, and MS data provides a comprehensive and unambiguous structural confirmation of 4-Pentyloxyphthalonitrile. The characteristic signals and fragmentation patterns observed are in excellent agreement with the proposed molecular structure. This guide serves as a valuable resource for scientists and researchers, enabling them to confidently identify and characterize this important synthetic precursor, thereby facilitating its use in the development of novel materials.

References

- National Institutes of Health. An optimized workflow for MS-based quantitative proteomics of challenging clinical bronchoalveolar lavage fluid (BALF) samples.

- Google Patents. CN102557988B - Preparation method of 4-nitro phthalonitrile.

- University of Colorado Boulder. Table of Characteristic IR Absorptions.

- The Royal Society of Chemistry. Supporting information for - The Royal Society of Chemistry.

- Compound Interest. A guide to 13C NMR chemical shift values.

- NIST WebBook. IARPA / PNNL Liquid Phase IR Spectra.

- AChemBlock. 4-(Pentyloxy)phthalonitrile 95% | CAS: 106943-83-3.

- University of Wisconsin-Madison. 13C-NMR.

- ChemicalBook. 4-METHYL-1-PENTYNE(7154-75-8) 1H NMR spectrum.

- University of Arizona. Top-Down Proteomics Mass Spectrometry.

- Oregon State University. 1H NMR Chemical Shift.

- Royal Society of Chemistry. A mass spectrometry-based proteomics strategy to detect long-chain S-acylated peptides.

- Chemistry LibreTexts. Infrared Spectroscopy Absorption Table.

- ChemicalBook. 4-Pentyloxy-[1,1'-biphenyl]-4'-carbonitrile(52364-71-3) 13C NMR.

- Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.

- ACS Publications. pyBinder: Label-free Quantitation to Advance Affinity Selection-Mass Spectrometry.

- EPFL. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the.

- ChemicalBook. Phthalonitrile(91-15-6) 1H NMR spectrum.

- Chemsrc. 4-(Pentyloxy)phthalonitrile | CAS#:106943-83-3.

- Doc Brown's Chemistry. database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data.

- Oregon State University. 13C NMR Chemical Shift.

- FAO. Extracting Accurate Precursor Information for Tandem Mass Spectra by RawConverter.

- Google Patents. CN108047089B - Preparation method of 4-tert-butyl phthalonitrile.

- Supporting Information. 4 - Supporting Information.

- Google Patents. CN101580460A - Synthesis method of 3, 4-dihydroxy phenylethanol.

Sources

- 1. CN108047089B - Preparation method of 4-tert-butyl phthalonitrile - Google Patents [patents.google.com]

- 2. 4-(Pentyloxy)phthalonitrile 95% | CAS: 106943-83-3 | AChemBlock [achemblock.com]

- 3. 4-(Pentyloxy)phthalonitrile | CAS#:106943-83-3 | Chemsrc [chemsrc.com]

- 4. compoundchem.com [compoundchem.com]

- 5. epfl.ch [epfl.ch]

- 6. rsc.org [rsc.org]

- 7. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. dss.unifi.it [dss.unifi.it]

- 13. Phthalonitrile(91-15-6) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to the Solubility of 4-Pentyloxyphthalonitrile in Organic Solvents

This guide provides a comprehensive overview of the solubility of 4-pentyloxyphthalonitrile, a key intermediate in the synthesis of advanced materials such as phthalocyanines.[1] Understanding and controlling the solubility of this precursor is paramount for researchers, scientists, and drug development professionals to ensure efficient reaction kinetics, optimal purification, and consistent product quality. This document delves into the theoretical underpinnings of solubility, practical experimental methodologies for its determination, and a summary of known solubility characteristics in common organic solvents.

Introduction to 4-Pentyloxyphthalonitrile and its Significance

4-Pentyloxyphthalonitrile (C₁₃H₁₄N₂O, CAS: 106943-83-3) is a disubstituted aromatic nitrile featuring a polar phthalonitrile core and a nonpolar pentyloxy tail. This amphipathic nature dictates its interaction with various solvents and is a critical parameter in its application as a precursor for phthalocyanines. Phthalocyanines derived from this molecule are investigated for a wide range of applications, including as functional dyes and in photodynamic therapy, where their solubility in biological and industrial media is a key performance indicator.

The pentyloxy group is strategically incorporated to enhance the solubility of the resulting phthalocyanine macrocycle in organic media, mitigating the strong intermolecular π-π stacking that typically renders unsubstituted phthalocyanines poorly soluble.[2] Therefore, a thorough understanding of the solubility of the 4-pentyloxyphthalonitrile precursor itself is the first step in designing and controlling the properties of the final product.

Theoretical Principles of Solubility

The solubility of a solid in a liquid solvent is governed by a complex interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The fundamental principle of "like dissolves like" provides a useful, albeit simplified, starting point for predicting solubility.[3]

Molecular Structure and Polarity:

4-Pentyloxyphthalonitrile possesses a distinct molecular architecture that influences its solubility:

-

Polar Region: The two adjacent cyano (-C≡N) groups on the benzene ring create a significant dipole moment, rendering this part of the molecule polar. These nitrile groups can participate in dipole-dipole interactions with polar solvent molecules.

-

Nonpolar Region: The pentyl ether chain (-O-(CH₂)₄CH₃) is a nonpolar, hydrophobic moiety. This alkyl chain will preferentially interact with nonpolar solvents through van der Waals forces.

This dual character suggests that 4-pentyloxyphthalonitrile will exhibit favorable solubility in solvents that can effectively solvate both its polar and nonpolar regions.

Thermodynamics of Dissolution:

The dissolution process can be understood through the change in Gibbs free energy (ΔG):

ΔG_dissolution = ΔH_dissolution - TΔS_dissolution

For dissolution to be spontaneous, ΔG must be negative.

-

Enthalpy of Dissolution (ΔH_dissolution): This term represents the energy change associated with breaking solute-solute and solvent-solvent interactions and forming new solute-solvent interactions. For a solid to dissolve, the energy required to break the crystal lattice (lattice energy) must be overcome by the energy released upon solvation (solvation energy).

-

Entropy of Dissolution (ΔS_dissolution): This term reflects the change in disorder of the system. Typically, the dissolution of a solid into a liquid increases the entropy of the system (ΔS > 0), which favors the dissolution process.

The interplay of these thermodynamic factors determines the extent of solubility. For instance, a high lattice energy of the solid will generally lead to lower solubility.

Qualitative Solubility of 4-Pentyloxyphthalonitrile

| Solvent Class | Solvent | Qualitative Solubility | Rationale |

| Polar Aprotic | Dimethylformamide (DMF) | Soluble | The highly polar nature of DMF can effectively solvate the polar nitrile groups, while its organic character interacts favorably with the pentyloxy chain.[4][5] |

| Dimethyl Sulfoxide (DMSO) | Soluble | Similar to DMF, DMSO is a strong polar aprotic solvent capable of disrupting the crystal lattice and solvating the polar functionalities of the molecule.[6] | |

| Acetonitrile | Likely Soluble | As a polar aprotic solvent, acetonitrile is expected to be a good solvent for phthalonitriles.[4] | |

| Acetone | Likely Soluble | Its moderate polarity should allow for good interaction with the phthalonitrile portion of the molecule. | |

| Polar Protic | Methanol | Soluble | The hydroxyl group of methanol can interact with the nitrile groups, and its short alkyl chain has some affinity for the pentyloxy group.[1] |

| Ethanol | Likely Soluble | Similar to methanol, ethanol is expected to be a suitable solvent.[4] | |

| Ethers | Tetrahydrofuran (THF) | Likely Soluble | THF is a moderately polar ether that is a versatile solvent for a wide range of organic compounds. |

| Halogenated | Chloroform | Soluble | Chloroform is a good solvent for many organic compounds of low to medium polarity. |

It is important to note that "soluble" is a qualitative term. For process development and optimization, quantitative determination of solubility is essential.

Experimental Determination of Solubility

To obtain precise solubility data, a systematic experimental approach is required. The following protocols outline standard methodologies for determining the solubility of 4-pentyloxyphthalonitrile in various organic solvents.

Isothermal Equilibrium Method

This gravimetric method is a reliable and straightforward technique for determining solubility at a specific temperature.

Workflow for Isothermal Equilibrium Solubility Determination:

Caption: Isothermal Equilibrium Solubility Determination Workflow.

Causality Behind Experimental Choices:

-

Sealed Vial: Prevents solvent evaporation, which would alter the concentration.

-

Constant Temperature Agitation: Ensures that the system reaches true thermodynamic equilibrium. The duration of agitation should be determined empirically by taking measurements at different time points until the solubility value stabilizes.

-

Careful Withdrawal of Supernatant: Avoids transferring any undissolved solid, which would lead to an overestimation of solubility. Using a syringe filter is a recommended practice.

-

Controlled Solvent Evaporation: The temperature should be kept well below the melting point of 4-pentyloxyphthalonitrile (35°C) to avoid any loss of the compound through sublimation or decomposition.

High-Performance Liquid Chromatography (HPLC) Method

For more rapid and higher-throughput solubility screening, an HPLC-based method can be employed.

Protocol for HPLC-Based Solubility Determination:

-

Calibration Curve Generation:

-

Prepare a series of standard solutions of 4-pentyloxyphthalonitrile of known concentrations in the mobile phase.

-

Inject each standard solution into the HPLC system and record the peak area.

-

Plot a calibration curve of peak area versus concentration.

-

-

Saturated Solution Preparation:

-

Prepare saturated solutions in various solvents as described in the isothermal equilibrium method (Steps 1 and 2).

-

-

Sample Preparation and Analysis:

-

After equilibration, filter the supernatant through a suitable syringe filter (e.g., 0.22 µm PTFE).

-

Dilute a known volume of the filtered supernatant with the mobile phase to a concentration that falls within the range of the calibration curve.

-

Inject the diluted sample into the HPLC and determine the peak area.

-

-

Solubility Calculation:

-

Use the calibration curve to determine the concentration of the diluted sample.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Rationale for Method Selection: The HPLC method is particularly advantageous when dealing with small sample quantities or when screening a large number of solvents. It also offers high precision and accuracy. The choice of the HPLC column and mobile phase should be optimized to achieve good peak shape and resolution for 4-pentyloxyphthalonitrile.

Factors Influencing Solubility

Temperature: The solubility of most solid organic compounds, including 4-pentyloxyphthalonitrile, increases with temperature.[4] This is because the dissolution process is typically endothermic (ΔH_dissolution > 0), and according to Le Chatelier's principle, an increase in temperature will shift the equilibrium towards dissolution. For practical applications, determining the solubility at various temperatures is often necessary to construct a solubility curve.

Solvent Polarity: As discussed in the theoretical principles, the polarity of the solvent plays a crucial role. A solvent with a polarity that can effectively interact with both the polar nitrile groups and the nonpolar pentyloxy chain will likely be a good solvent. A useful guide for solvent selection is the solvent polarity index.

Purity of the Compound: Impurities in the 4-pentyloxyphthalonitrile sample can affect its solubility. The presence of impurities can disrupt the crystal lattice, which may lead to an apparent increase in solubility. It is therefore essential to use a well-characterized, high-purity sample for accurate solubility measurements.

Conclusion

The solubility of 4-pentyloxyphthalonitrile in organic solvents is a critical parameter for its effective use in the synthesis of phthalocyanines and other advanced materials. This guide has provided a framework for understanding and determining its solubility, grounded in the principles of physical organic chemistry. While qualitative data suggests solubility in a range of polar aprotic and protic solvents, quantitative determination using methods such as the isothermal equilibrium technique or HPLC is strongly recommended for any process development or research application. By carefully considering the molecular structure of 4-pentyloxyphthalonitrile and the properties of the chosen solvent, researchers can effectively control its dissolution, leading to improved reaction outcomes and product purity.

References

-

Solubility of Things. Phthalonitrile. [Link]

-

MDPI. Synthesis and Investigation of the Properties of a Branched Phthalonitrile Containing Cyclotriphosphazene. [Link]

-

Wikipedia. Tetrahydrofuran. [Link]

-

Bellevue College. Experiment 2 # Solubility. [Link]

-

ResearchGate. Phthalocyanines with rigid carboxylic acid containing pendant arms. [Link]

-

ResearchGate. Low‐viscosity and soluble phthalonitrile resin with improved thermostability for organic wave‐transparent composites. [Link]

-

Royal Society of Chemistry. Controlling the reactivity of phthalonitriles for the efficient synthesis of chiral phthalocyanines with self-assembly abilities. [Link]

-

Zenodo. PHTHALONITRILE MODIFIED MULTI-HYDROXYL PHENOLIC: SYNTHESIS, CURING AND PROPERTIES. [Link]

-

ResearchGate. Soluble Axially Substituted Phthalocyanines: Synthesis and Nonlinear Optical Response. [Link]

-

eXPRESS Polymer Letters. The curing behavior and properties of phthalonitrile resins using ionic liquids as a new class of curing agents. [Link]

-

RSC Advances. RSC Advances. [Link]

-

Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]

-

National Institute of Standards and Technology. Heat capacity and other thermodynamic properties of linear macromolecules. IV. Polypropylene. [Link]

-

ResearchGate. Thermo Physical Properties of 4-Hydroxy 4-Methyl Pentanone with Nitrobenzene or Ethyl Benzene at Temperatures of (303.15, 313.15, and 323.15) K and a Pressure of 0.1 MPa. [Link]

-

National Institute of Standards and Technology. 4-nitrophenol -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT). [Link]

-

ResearchGate. Low temperature heat capacity and thermodynamic parameters of phase transitions of 4-nitro-4'-tert-butyl-diphenyl oxide. [Link]

Sources

An In-depth Technical Guide to the Thermal Properties of 4-Pentyloxyphthalonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Pentyloxyphthalonitrile is a key intermediate in the synthesis of advanced materials, most notably phthalocyanines. These macrocyclic compounds exhibit exceptional thermal stability and unique photophysical properties, making them valuable in applications ranging from catalysis and chemical sensors to photodynamic therapy in drug development. The thermal behavior of the 4-Pentyloxyphthalonitrile precursor is a critical parameter that dictates the conditions for the successful synthesis of high-quality phthalocyanines and influences the properties of the final product.

This technical guide provides a comprehensive overview of the thermal properties of 4-Pentyloxyphthalonitrile, offering insights into its phase transitions and thermal stability. While specific experimental thermogravimetric and detailed differential scanning calorimetry data for this compound are not extensively available in public literature, this guide synthesizes known physical properties with expert analysis of expected thermal behavior based on related compounds and standard analytical methodologies.

Physicochemical Properties of 4-Pentyloxyphthalonitrile

A summary of the key physicochemical properties of 4-Pentyloxyphthalonitrile is presented in the table below. These properties form the foundation for understanding its behavior under thermal stress.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₄N₂O | [1] |

| Molecular Weight | 214.27 g/mol | [1] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 35-37 °C | [1] |

| Boiling Point | ~387.9 °C at 760 mmHg | [1] |

Thermal Analysis of 4-Pentyloxyphthalonitrile: A Predictive Overview

The thermal properties of a compound are typically investigated using two primary techniques: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). DSC measures the heat flow associated with thermal transitions in a material as a function of temperature, while TGA measures changes in mass as a function of temperature.

Differential Scanning Calorimetry (DSC)

DSC analysis of 4-Pentyloxyphthalonitrile would reveal key endothermic and exothermic transitions.

Expected Thermal Events in a DSC Thermogram:

-

Melting: A sharp endothermic peak is expected in the range of 35-37 °C, corresponding to the solid-to-liquid phase transition. The precise peak temperature and the enthalpy of fusion (ΔHfus) would provide information on the purity and crystalline nature of the compound.

-

Boiling/Vaporization: Given its relatively high boiling point of approximately 388 °C, a broad endotherm associated with vaporization would be expected at elevated temperatures, particularly in an open or vented sample pan.

-

Decomposition: At higher temperatures, an exothermic or endothermic deviation from the baseline would indicate the onset of thermal decomposition. For phthalonitrile-based compounds, this often involves complex reactions, including potential polymerization or fragmentation.

Causality Behind Experimental Choices for DSC Analysis:

-

Heating Rate: A typical heating rate of 10 °C/min is often employed to obtain a good balance between resolution and sensitivity. Slower heating rates can improve the resolution of thermal events but may broaden peaks.

-

Atmosphere: An inert atmosphere, such as nitrogen or argon, is crucial to prevent oxidative degradation of the sample at elevated temperatures. This ensures that the observed thermal events are intrinsic to the compound's stability and not a result of reaction with air.

-

Sample Pan: For a low-melting solid like 4-Pentyloxyphthalonitrile, a hermetically sealed aluminum pan is recommended to prevent mass loss due to volatilization before decomposition, which would interfere with the accurate determination of thermal transitions.

Experimental Protocol for DSC Analysis:

A detailed, step-by-step methodology for performing a DSC analysis on 4-Pentyloxyphthalonitrile is as follows:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium) according to the manufacturer's guidelines and relevant standards such as ASTM E967.[2]

-

Sample Preparation: Accurately weigh 3-5 mg of 4-Pentyloxyphthalonitrile into a clean, tared aluminum DSC pan.

-

Pan Sealing: Hermetically seal the pan to prevent any mass loss during the experiment.

-

Reference Pan: Place an empty, sealed aluminum pan on the reference sensor of the DSC.

-

Experimental Program:

-